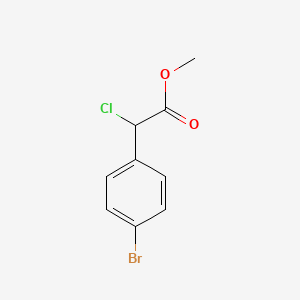

Methyl 2-(4-bromophenyl)-2-chloroacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-bromophenyl)-2-chloroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGPRRIZASKEEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

The preparation of enantiomerically pure forms of Methyl 2-(4-bromophenyl)-2-chloroacetate is a critical step for its application in stereospecific synthesis. The resolution of its racemic mixture or the direct asymmetric synthesis of a single enantiomer can be achieved through various chemical strategies. The primary approaches involve the separation of diastereomeric salts formed from the corresponding carboxylic acid and the use of enantioselective catalysis.

Chemical Synthesis and Resolution

The classical method for resolving racemic mixtures, particularly for carboxylic acids like 2-(4-bromophenyl)-2-chloroacetic acid, involves the formation of diastereomeric salts. This technique leverages the differential solubility of diastereomers, which, unlike enantiomers, have distinct physical properties, allowing for their separation by methods such as fractional crystallization.

The process begins with the hydrolysis of racemic this compound to its corresponding carboxylic acid. This racemic acid is then treated with a chiral resolving agent, typically a chiral amine or amino alcohol, in a suitable solvent. The resulting acid-base reaction forms two diastereomeric salts. Due to their different spatial arrangements, these salts exhibit varying solubilities in a given solvent system. One diastereomer will preferentially crystallize, while the other remains in the mother liquor.

Research has demonstrated the successful resolution of 2-(4-bromophenyl)-2-chloroacetic acid through this methodology. nih.gov A key challenge lies in identifying the optimal combination of a chiral resolving agent and a solvent system to achieve a significant difference in the solubility of the diastereomeric salts, thereby maximizing the resolution efficiency. nih.gov

A screening process involving various chiral amino alcohols and a range of solvents and solvent mixtures was undertaken to identify an effective system for separating the enantiomers of 2-(4-bromophenyl)-2-chloroacetic acid. nih.gov The solubility of the diastereomeric salts formed between the racemic acid and the chiral resolving agents was the primary metric for success. A significant breakthrough was achieved when a specific chiral amino alcohol produced a pair of diastereomeric salts with a dramatic difference in solubility—approximately 1,000-fold—which provided an excellent basis for resolution. nih.gov The less soluble salt, corresponding to the desired (+)-enantiomer of the acid, could be isolated as a solid with high purity. nih.gov

The following interactive table summarizes the solvents and solvent mixtures that were evaluated during the screening process for the crystallization of the diastereomeric salts.

Table 1: Solvents and Solvent Mixtures Screened for Diastereomeric Salt Resolution

| Solvent/Solvent Mixture | Abbreviation |

|---|---|

| Propionitrile:Methyl tert-butyl ether (1:1) | EtCN:MTBE |

| Acetone | - |

| Acetone:Water (9:1) | - |

| Ethyl Acetate (B1210297) | EtOAc |

| Butyl Acetate | BuOAc |

| Ethanol | EtOH |

| Dimethoxyethane | DME |

| Methyl Isobutyl Ketone | MIBK |

This table is based on data from a study on diastereomeric salt resolution, detailing the various solvent systems tested to optimize the separation of the diastereomers. nih.gov

An alternative to racemic resolution is the direct asymmetric synthesis of a single enantiomer of this compound. This is achieved through enantioselective catalysis, where a small amount of a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other. While specific literature on the enantioselective catalytic synthesis of this compound is limited, analogous transformations on structurally similar compounds provide a strong basis for potential synthetic routes.

A highly relevant approach is the organocatalytic asymmetric α-chlorination of activated aryl acetic acid esters. nih.gov This method utilizes a chiral nucleophilic organocatalyst, such as an isothiourea, to react with an activated form of the corresponding precursor, Methyl 2-(4-bromophenyl)acetate. The catalyst and the substrate form a chiral C1 ammonium (B1175870) enolate intermediate in situ. This transient species then reacts with an electrophilic chlorine source, like N-chlorosuccinimide (NCS), to introduce the chlorine atom at the α-position in a stereocontrolled manner.

This reaction is performed under base-free conditions, and optimal enantioselectivity is often achieved at low temperatures (cryogenic conditions). nih.gov A critical aspect of this method is the potential for the product to epimerize (lose its enantiomeric purity) after formation. To prevent this, the reaction is often designed to directly trap the activated α-chlorinated ester product. nih.gov Studies on various aryl acetic acid esters, including those with halide substituents on the aromatic ring, have shown that this method can yield the desired α-chloro esters with high enantiomeric ratios. nih.gov For instance, the α-chlorination of an activated p-bromophenylacetic acid ester derivative using this methodology has been shown to proceed with good enantioselectivity. nih.gov

The following table presents research findings from the asymmetric α-chlorination of various substituted aryl acetic acid esters, demonstrating the effectiveness of the isothiourea catalyst system. This data serves as a strong precedent for its potential application in the synthesis of enantiopure this compound.

Table 2: Enantioselective Organocatalytic α-Chlorination of Activated Aryl Acetic Acid Esters

| Aryl Substituent (R) | Enantiomeric Ratio (e.r.) |

|---|---|

| Phenyl | 98.5:1.5 |

| 4-Fluorophenyl | 98:2 |

| 4-Chlorophenyl | 98:2 |

| 4-Bromophenyl | 97.5:2.5 |

| 3-Bromophenyl | 98:2 |

| 2-Bromophenyl | 96:4 |

This table is based on data from a study on the asymmetric α-chlorination of activated aryl acetic acid esters using an isothiourea catalyst, showcasing the high levels of enantioselectivity achieved for various substrates, including a 4-bromophenyl substituted ester. nih.gov The enantiomeric ratio (e.r.) indicates the ratio of the major enantiomer to the minor enantiomer.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Methyl 2-(4-bromophenyl)-2-chloroacetate, distinct signals are expected for the methyl, methine, and aromatic protons in ¹H NMR, and for the corresponding carbons in ¹³C NMR.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum is predicted to show three main sets of signals corresponding to the different proton environments in the molecule.

Methoxy (B1213986) Protons (-OCH₃): A sharp singlet is expected for the three protons of the methyl ester group. Being attached to an oxygen atom, these protons are deshielded and should appear at approximately 3.8 ppm.

Methine Proton (-CH(Cl)-): A single proton is attached to the alpha-carbon. This proton is significantly deshielded due to the electronegativity of the adjacent chlorine atom and the ester's carbonyl group, as well as the aromatic ring. A singlet is expected for this proton in the range of 5.5-6.0 ppm.

Aromatic Protons (C₆H₄): The 4-substituted (para) bromophenyl group will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The two protons ortho to the bromo substituent (and meta to the chloroacetate (B1199739) group) are in a different chemical environment than the two protons meta to the bromo group (and ortho to the chloroacetate group). These are expected to appear in the aromatic region, typically between 7.3 and 7.6 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Proton Assignment |

|---|---|---|---|

| ~ 7.5-7.6 | 2H | Doublet | Aromatic (Ha) |

| ~ 7.3-7.4 | 2H | Doublet | Aromatic (Hb) |

| ~ 5.5-6.0 | 1H | Singlet | -CH(Cl)- |

| ~ 3.8 | 3H | Singlet | -OCH₃ |

Carbon-13 NMR (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to display signals for each unique carbon atom in the molecule.

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and is expected to appear at the low-field end of the spectrum, typically in the range of 165-170 ppm. libretexts.org

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbon atom bonded to the bromine (C-Br) would appear around 123-126 ppm. The carbon atom attached to the chloroacetate group (ipso-carbon) is predicted to be in the 135-138 ppm range. The two sets of CH carbons are expected around 129-133 ppm.

Alpha-Carbon (-CH(Cl)-): The carbon atom bonded to the chlorine is significantly deshielded and is expected to have a chemical shift in the range of 60-70 ppm.

Methoxy Carbon (-OCH₃): The methyl carbon of the ester group is relatively shielded and should appear upfield, typically around 53-55 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~ 165-170 | C=O (Ester) |

| ~ 135-138 | Aromatic (C-ipso) |

| ~ 129-133 | Aromatic (CH) |

| ~ 123-126 | Aromatic (C-Br) |

| ~ 60-70 | -CH(Cl)- |

| ~ 53-55 | -OCH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques would be essential for the unambiguous assignment of the proton and carbon signals and to confirm the molecular structure. mdpi.com

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A cross-peak would be expected between the two different aromatic proton signals, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. Expected correlations would include the methoxy protons with the methoxy carbon, the methine proton with the alpha-carbon, and the aromatic protons with their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for structural confirmation would include:

The methoxy protons (-OCH₃) to the carbonyl carbon (C=O).

The methine proton (-CH(Cl)-) to the carbonyl carbon and the ipso-aromatic carbon.

The aromatic protons to adjacent and ipso-aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. vscht.cz The key absorptions expected for this compound are related to the ester group, the aromatic ring, and the carbon-halogen bonds.

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is predicted to appear in the range of 1740-1760 cm⁻¹. wikipedia.orglibretexts.org The presence of the alpha-chloro substituent typically shifts this absorption to a higher wavenumber compared to a simple alkyl acetate (B1210297). uobabylon.edu.iq

C-O Stretch: Esters show two C-O stretching vibrations. A strong, broad band is expected between 1200-1250 cm⁻¹ for the C-O bond adjacent to the carbonyl, and another in the 1000-1100 cm⁻¹ range. libretexts.org

Aromatic C=C Stretch: Medium to weak absorptions from the carbon-carbon stretching within the benzene (B151609) ring are expected around 1600 cm⁻¹ and 1480-1500 cm⁻¹. libretexts.org

Aromatic C-H Stretch: This signal typically appears just above 3000 cm⁻¹. libretexts.org

C-Cl Stretch: A moderate to strong absorption corresponding to the carbon-chlorine bond stretch is expected in the fingerprint region, typically between 600-800 cm⁻¹. libretexts.org

Table 3: Predicted IR Absorption Data for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| > 3000 | Aromatic C-H Stretch | Medium-Weak |

| ~ 1740-1760 | C=O Stretch (Ester) | Strong, Sharp |

| ~ 1600, 1485 | Aromatic C=C Stretch | Medium-Weak |

| ~ 1200-1250 | C-O Stretch (Acyl-Oxygen) | Strong |

| ~ 1000-1100 | C-O Stretch (Alkyl-Oxygen) | Medium |

| ~ 600-800 | C-Cl Stretch | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. libretexts.org

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide the high-accuracy mass of the molecular ion, allowing for the determination of its elemental formula. A key feature in the mass spectrum of this compound would be a highly characteristic isotopic pattern due to the natural abundance of bromine and chlorine isotopes.

Molecular Formula: C₉H₈BrClO₂

Isotopic Pattern:

Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of 2 Da and a relative intensity ratio of approximately 1:1. libretexts.orgchemguide.co.uk

Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), also with a mass difference of 2 Da but a relative intensity ratio of approximately 3:1. libretexts.org

The presence of both one bromine and one chlorine atom will result in a distinctive cluster of peaks for the molecular ion (M). There will be a peak for the molecule containing ⁷⁹Br and ³⁵Cl (M), a peak for molecules with ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl (M+2), and a peak for molecules with ⁸¹Br and ³⁷Cl (M+4). The expected relative intensity ratio for the M:M+2:M+4 peaks would be approximately 100:128:32 (or roughly 3:4:1). This unique pattern is a powerful diagnostic tool for identifying the presence of one Br and one Cl atom in the molecule.

Theoretical Exact Mass: The calculated monoisotopic mass of the molecular ion [C₉H₈⁷⁹Br³⁵ClO₂]⁺• would be used to confirm the elemental composition with high precision.

Table 4: Predicted HRMS Data for this compound

| Ion Formula | Isotopes | Calculated m/z |

|---|---|---|

| [C₉H₈BrClO₂]⁺• | ¹²C₉¹H₈⁷⁹Br³⁵Cl¹⁶O₂ | 261.9396 |

| ¹²C₉¹H₈⁸¹Br³⁵Cl¹⁶O₂ / ¹²C₉¹H₈⁷⁹Br³⁷Cl¹⁶O₂ | 263.9376 / 263.9367 | |

| ¹²C₉¹H₈⁸¹Br³⁷Cl¹⁶O₂ | 265.9347 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Upon introduction into the GC-MS system, the analyte would be separated from any impurities before entering the mass spectrometer. In the ion source, typically operating under electron impact (EI) ionization, the molecule would be bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions provides valuable structural information.

Expected Fragmentation Pattern:

The mass spectrum of this compound would be expected to exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of an acylium ion.

Loss of the methoxy group: Fragmentation involving the loss of a methoxy radical (•OCH₃) to form a stable acylium ion.

Loss of chlorine and bromine: Cleavage of the carbon-halogen bonds, leading to fragments corresponding to the loss of Cl and Br radicals.

Tropylium (B1234903) ion formation: Rearrangement of the bromophenyl group to form the stable tropylium cation is a common fragmentation pathway for benzyl-containing compounds.

A plausible fragmentation scheme is outlined in the table below:

| Fragment Ion | m/z (most abundant isotopes) | Plausible Structure/Formation |

| [M]⁺ | 262 | Molecular ion |

| [M - OCH₃]⁺ | 231 | Loss of methoxy radical |

| [M - Cl]⁺ | 227 | Loss of chlorine radical |

| [C₇H₄Br]⁺ | 155 | Bromotropylium ion |

| [C₇H₆]⁺ | 90 | Tropylium ion (after loss of Br) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to arise from π → π* transitions in the aromatic ring and n → π* transitions associated with the carbonyl group of the ester functionality.

The benzene ring itself exhibits characteristic absorption bands, and the presence of substituents alters the position and intensity of these bands. The bromine atom, being an auxochrome, is expected to cause a bathochromic (red) shift of the π → π* transitions of the phenyl ring due to the interaction of its lone pair electrons with the π system. The chloroacetate group will also influence the electronic environment.

While specific experimental λmax values for this compound are not documented, a qualitative prediction of its UV-Vis spectrum can be made.

Expected Absorption Maxima:

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 200-280 | 4-bromophenyl group |

| n → π | >280 | Carbonyl group (C=O) |

The π → π* transitions are typically of high intensity (large molar absorptivity, ε), while the n → π* transitions are generally weaker. The solvent used for analysis can also influence the position of the absorption maxima.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide unequivocal proof of the structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for the specific title compound is not publicly available, analysis of related structures, such as other halogenated phenylacetate (B1230308) derivatives, provides insight into the likely crystallographic features. researchgate.netnih.gov For instance, the crystal structure of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide reveals a disordered 2-chlorophenyl group and a nearly planar phenylacetamide moiety. researchgate.netnih.govdoaj.org The crystal packing in such molecules is often stabilized by a network of intermolecular interactions, including hydrogen bonds and π-stacking. researchgate.netnih.govdoaj.org

Anticipated Crystallographic Data and Structural Features:

Should single crystals of this compound be obtained, X-ray diffraction analysis would yield detailed crystallographic data.

| Crystallographic Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions of the repeating unit in the crystal lattice |

| Bond Lengths and Angles | Precise measurements of all covalent bonds and angles |

| Torsion Angles | Conformation of the molecule in the solid state |

| Intermolecular Interactions | Presence of halogen bonding, C-H···O interactions, and π-π stacking |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can predict a wide range of properties by approximating the electron density of a system. The following subsections detail the application of DFT to understand the molecular characteristics of Methyl 2-(4-bromophenyl)-2-chloroacetate, with data often inferred from its hydroxyl analog where direct studies are unavailable.

The first step in most quantum chemical studies is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Key Geometric Parameters for this compound

| Parameter | Predicted Value Range | Influencing Factors |

|---|---|---|

| C-Br Bond Length | ~1.90 Å | Electronegativity and atomic radius of Bromine |

| C-Cl Bond Length | ~1.78 Å | Electronegativity and atomic radius of Chlorine |

| C=O Bond Length | ~1.20 Å | Typical for an ester carbonyl group |

| Phenyl Ring C-C | ~1.39 Å | Aromatic character |

Note: These are estimated values based on general principles and data for related structures. Precise values would require specific DFT calculations.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, indicating nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating electrophilic character. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the electron-withdrawing nature of the bromo and chloro substituents is expected to lower the energies of both the HOMO and LUMO. The HOMO is anticipated to be localized primarily on the electron-rich bromophenyl ring, while the LUMO may be distributed across the carbonyl group and the C-Cl bond.

Table 2: Estimated Frontier Orbital Properties

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | Estimated < -6.0 | Electron-donating potential, located on the aromatic ring |

| LUMO | Estimated > -1.0 | Electron-accepting potential, associated with C=O and C-Cl |

Note: The values are estimations and would be precisely determined through specific DFT calculations.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. This analysis provides a quantitative picture of bonding interactions.

In this compound, NBO analysis would likely reveal significant hyperconjugative interactions between the lone pairs of the oxygen, chlorine, and bromine atoms and the antibonding orbitals of adjacent bonds. For instance, the interaction between the lone pairs of the bromine atom and the π* orbitals of the phenyl ring would indicate electron delocalization. Similarly, interactions involving the carbonyl group would be crucial in defining the electronic character of the ester functionality.

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. A harder molecule is generally less reactive.

Table 3: Predicted Global Reactivity Descriptors

| Descriptor | Predicted Nature | Rationale |

|---|---|---|

| Electronegativity (χ) | High | Presence of multiple electronegative atoms (Br, Cl, O) |

| Chemical Hardness (η) | Moderately High | Related to the substantial HOMO-LUMO gap |

The Electrostatic Potential (ESP) surface is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the molecule's electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Red-colored areas indicate negative potential (electron-rich), while blue areas indicate positive potential (electron-poor).

For this compound, the ESP surface is expected to show negative potential (red) around the carbonyl oxygen atom due to its lone pairs. Positive potential (blue) would likely be found around the hydrogen atoms and potentially near the carbon atom attached to the chlorine and bromine, indicating sites susceptible to nucleophilic attack.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior, conformational changes, and interactions of molecules in different environments (e.g., in solution or in a crystal).

Currently, there are no specific molecular dynamics simulation studies published in the scientific literature for this compound. Such studies could, in the future, provide valuable insights into its behavior in biological systems or as a material, including its diffusion, solvation properties, and interactions with other molecules.

Mechanistic Insights from Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms at the molecular level. For this compound, nucleophilic substitution is a primary reaction pathway. The presence of a chiral center at the α-carbon, the phenyl ring, and two different halogen substituents makes the mechanistic landscape particularly interesting, with the potential for both SN1 and SN2 pathways.

Theoretical studies on similar benzylic systems have shown that the reaction mechanism can exist on a continuum between the SN1 and SN2 archetypes. researchgate.net The stability of the potential carbocation intermediate is a critical factor. In the case of this compound, the phenyl group can stabilize a developing positive charge at the benzylic carbon through resonance. However, the presence of the electron-withdrawing bromine atom on the phenyl ring would somewhat destabilize this carbocation.

Computational models can predict the transition state energies for both SN1 and SN2 pathways. For an SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group (in this case, the chloride or bromide ion). For an SN1 reaction, the leaving group departs first, forming a carbocation intermediate, which is then attacked by the nucleophile. DFT calculations on α-bromoacetophenone have been used to model the potential energy surfaces for nucleophilic substitution, providing insights into the activation energies of these processes. up.ac.za

A hypothetical energy profile for the reaction of this compound with a nucleophile, based on general principles observed in related systems, can be illustrated. The relative energies of the transition states would determine the dominant pathway.

| Reaction Pathway | Leaving Group | Hypothetical ΔG‡ (kcal/mol) | Expected Stereochemical Outcome |

|---|---|---|---|

| SN2 | Cl- | 22.5 | Inversion of configuration |

| SN1 | Cl- | 25.0 | Racemization |

Note: These values are illustrative and would require specific DFT calculations for accurate determination.

Quantitative Structure-Activity Relationship (QSAR) Studies in the Context of Reactivity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. wikipedia.org In the context of the reactivity and selectivity of this compound, a QSAR study would aim to correlate molecular descriptors with reaction rates or product ratios.

For a series of substituted aryl haloacetates, relevant descriptors would include:

Electronic Descriptors: These quantify the electronic effects of substituents on the phenyl ring. Hammett constants (σ) are classic examples. For the 4-bromo substituent, its electronic effect (both inductive and resonance) would be a key descriptor. Other electronic descriptors include calculated atomic charges and dipole moments.

Steric Descriptors: These account for the size and shape of the molecule. Taft steric parameters (Es) or more sophisticated computational descriptors like molar refractivity (MR) can be used.

Hydrophobic Descriptors: The partition coefficient (logP) is a common descriptor for hydrophobicity, which can influence reaction rates in different solvent systems.

A hypothetical QSAR equation for the rate constant (k) of a reaction involving a series of substituted methyl 2-phenyl-2-chloroacetates might take the form:

log(k) = c₀ + c₁σ + c₂Es + c₃logP

Where c₀, c₁, c₂, and c₃ are coefficients determined by regression analysis. A positive c₁ would indicate that electron-withdrawing groups accelerate the reaction, while a negative value would suggest that electron-donating groups are favorable. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could provide more detailed insights into the steric and electrostatic fields around the molecule that influence its reactivity. nih.gov

| Aryl Substituent (at para-position) | Hammett Constant (σp) | Molar Refractivity (MR) | logP |

|---|---|---|---|

| -H | 0.00 | 26.4 | 2.15 |

| -Br | 0.23 | 31.0 | 2.99 |

| -NO2 | 0.78 | 31.1 | 1.98 |

| -OCH3 | -0.27 | 32.8 | 2.11 |

Note: The descriptor values are representative for the respective substituents on a benzene (B151609) ring and would need to be calculated for the full molecule in a specific QSAR study.

Solvent Effects in Theoretical Predictions

The choice of solvent can have a profound impact on the rates and mechanisms of chemical reactions. quora.com Theoretical predictions of solvent effects are typically handled in two ways:

Implicit Solvent Models (Continuum Models): These models treat the solvent as a continuous medium with a defined dielectric constant. The solute is placed in a cavity within this continuum. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit Solvent Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. While more computationally expensive, this method can provide a more accurate picture of the immediate solvent environment. nih.gov

For the reactions of this compound, the polarity of the solvent would be a critical factor. Polar protic solvents, like water and alcohols, would be expected to stabilize the transition state of an SN1 reaction more effectively than the reactants, thus accelerating the reaction. quora.com This is due to the stabilization of the forming carbocation and the leaving group anion. Conversely, for an SN2 reaction, polar aprotic solvents (e.g., acetone, DMSO) are often preferred as they can solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity. youtube.com

Computational studies on the hydrolysis of benzyl (B1604629) chlorides have demonstrated that the number of explicit water molecules included in the calculation can influence the predicted reaction mechanism, shifting it from SN1 to SN2 as more solvent molecules are included. researchgate.net This highlights the importance of accurately modeling the solvent environment to obtain reliable theoretical predictions.

| Solvent | Dielectric Constant (ε) | Solvent Type | Predicted Dominant Mechanism | Predicted Relative Rate |

|---|---|---|---|---|

| Hexane | 1.9 | Nonpolar | SN2 | Slow |

| Acetone | 21 | Polar Aprotic | SN2 | Moderate |

| Methanol | 33 | Polar Protic | Borderline SN1/SN2 | Fast |

| Water | 80 | Polar Protic | SN1 | Very Fast |

Advanced Applications in Synthetic Organic Chemistry

Role as a Key Intermediate in Multi-Step Organic Syntheses

The utility of Methyl 2-(4-bromophenyl)-2-chloroacetate as a key intermediate stems from the orthogonal reactivity of its functional groups. The α-chloro atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of substituents, thereby serving as a linchpin in multi-step synthetic sequences.

One of the most significant applications of this class of compounds is as a precursor for arylhydrazones of α-keto esters. These arylhydrazones are, in turn, crucial intermediates for synthesizing various nitrogen-containing heterocyclic compounds. nih.gov The synthesis involves the reaction of the α-chloro ester with an arylhydrazine, leading to a hydrazone derivative. The resulting molecule contains multiple reactive sites that can be exploited in subsequent cyclization reactions to form heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals.

Chiral Auxiliary or Ligand Precursor Development

The development of chiral auxiliaries and ligands is fundamental to asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. While the structure of this compound contains a stereocenter at the α-carbon, a review of the scientific literature does not provide specific examples of its application in the development of novel chiral auxiliaries or as a precursor to chiral ligands. The research in this area tends to focus on other molecular scaffolds. rcsi.comrsc.org

Development of Novel Catalytic Systems (e.g., Organocatalysis)

Organocatalysis has emerged as a powerful tool in synthetic chemistry, utilizing small organic molecules to catalyze chemical transformations. These catalysts are often developed from readily available chiral or achiral starting materials. However, there is no significant body of research detailing the use of this compound as a direct precursor or foundational scaffold for the development of novel organocatalytic systems. The focus of organocatalyst development remains on other classes of molecules, such as proline derivatives and cinchona alkaloids.

Strategic Building Block for Complex Molecular Architectures

The term "building block" in organic synthesis refers to a molecule whose structural features can be incorporated into a larger, more complex molecule. cymitquimica.com this compound is a prime example of such a strategic building block, particularly for the synthesis of heterocyclic systems. nih.gov

Research has shown that related arylhydrazones derived from α-halo esters are valuable precursors for a multitude of nitrogen-containing heterocycles. nih.gov The synthetic strategy involves using the ester and the hydrazone functionalities to construct the heterocyclic ring. Furthermore, the 4-bromophenyl group serves as a versatile handle for late-stage functionalization. The bromine atom can be readily converted into other functional groups via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), allowing for the introduction of diverse substituents and the construction of highly complex molecular architectures. This strategic placement of a halogen atom is a common and powerful tactic in modern synthetic chemistry.

Synthetic Applications Overview

| Application Area | Description of Use | Key Reactive Sites |

|---|

Patent Landscape and Industrial Relevance in Chemical Synthesis

While a specific search for patents citing this compound by its CAS number (124573-93-9) does not reveal extensive industrial applications for this exact molecule, the broader class of α-halo arylacetates is of significant industrial interest. These compounds are frequently cited as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).

For instance, structurally similar intermediates are crucial in the manufacturing processes of widely used drugs. A notable example is the use of 2-chloroacetoacetate derivatives in the synthesis of the anticoagulant drug Apixaban. google.com The presence of the halogen and ester groups allows for the efficient construction of the core heterocyclic structures of these APIs. The industrial relevance of this class of compounds underscores the potential of this compound as a valuable intermediate, even if its specific large-scale applications are not yet widely patented or disclosed. Its commercial availability from various chemical suppliers further indicates its utility in research and development settings. molport.com

Q & A

Basic Questions

Q. What are the standard synthetic routes for Methyl 2-(4-bromophenyl)-2-chloroacetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via bromination of methyl 2-(4-chlorophenyl)acetate using bromine (Br₂) in the presence of FeBr₃ as a catalyst under inert conditions . Key parameters affecting yield include reaction temperature (optimized at 0–25°C), stoichiometry (1:1 molar ratio of substrate to Br₂), and reaction time (4–6 hours). Purification often involves fractional distillation or column chromatography to isolate the product from unreacted starting materials and byproducts like di-brominated species .

Q. What types of chemical reactions are commonly observed with this compound?

- Methodological Answer : The compound undergoes nucleophilic substitution (e.g., replacing Br with amines or alkoxides), reduction (e.g., LiAlH₄ to yield methyl 2-(4-chlorophenyl)acetate), and oxidation (e.g., KMnO₄ to form carboxylic acids) . For substitution reactions, polar aprotic solvents (e.g., DMF) and elevated temperatures (50–80°C) enhance reaction rates. Competing pathways, such as elimination, can be minimized by controlling base strength and reaction time .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, ester carbonyl at δ ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 263.51) .

- Chromatography : HPLC or GC monitors purity (>95% typical for research-grade material) .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress di-bromination during synthesis?

- Methodological Answer : Di-bromination is a common side reaction. Optimization strategies include:

- Catalyst modulation : Replacing FeBr₃ with milder Lewis acids (e.g., AlCl₃) reduces electrophilic bromination at secondary sites .

- Solvent effects : Using non-polar solvents (e.g., CCl₄) lowers reactivity of Br₂, favoring mono-bromination .

- Temperature control : Slow addition of Br₂ at 0°C minimizes over-reaction .

- Data Table : Comparison of bromination conditions:

| Catalyst | Solvent | Temp (°C) | Mono:Di Ratio | Yield (%) |

|---|---|---|---|---|

| FeBr₃ | CCl₄ | 0 | 85:15 | 72 |

| AlCl₃ | CH₂Cl₂ | 25 | 93:7 | 68 |

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution in this compound?

- Methodological Answer : The chloroacetate group activates the α-carbon via electron-withdrawing effects, making it susceptible to nucleophilic attack. DFT calculations suggest the transition state involves partial negative charge development at the α-carbon, stabilized by resonance with the ester carbonyl . Steric hindrance from the 4-bromophenyl group directs nucleophiles to the less hindered side. Kinetic studies (e.g., using Eyring plots) can quantify activation parameters .

Q. How do structural analogs with varying halogen positions (e.g., 3-bromo vs. 4-bromo) differ in reactivity?

- Methodological Answer : Substituent position alters electronic and steric profiles:

- 4-Bromo derivatives : Enhanced resonance stabilization of intermediates due to para-substitution .

- 3-Bromo derivatives : Steric hindrance near the reaction site slows nucleophilic substitution .

- Data Table : Reactivity comparison of analogs:

| Compound | Relative Rate (Substitution) | Melting Point (°C) |

|---|---|---|

| Methyl 2-(4-bromo-2-Cl-phenyl)acetate | 1.0 (reference) | 78–80 |

| Methyl 2-(3-bromo-4-Cl-phenyl)acetate | 0.65 | 85–87 |

Q. What crystallographic strategies resolve ambiguities in the compound’s solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical . Challenges include low crystal quality due to ester group flexibility. Co-crystallization with bulky counterions (e.g., tetrabutylammonium salts) improves lattice stability. Key metrics: R-factor <5%, resolution ≤0.8 Å .

Q. How can impurities from incomplete bromination be quantified and removed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.